molecular formula C31H35BrN4O2 B10950446 2-Amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B10950446
M. Wt: 575.5 g/mol
InChI Key: GOAREVYZSASUOU-UHFFFAOYSA-N
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Description

2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure features multiple functional groups, including amino, bromo, methoxy, and pyrrolidinylmethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Common reagents and catalysts used in these reactions include palladium catalysts, strong bases, and various solvents.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carbonyl compound, while reduction of the nitrile group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying specific biochemical pathways. Its interactions with proteins and enzymes can provide insights into cellular processes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound’s properties may be exploited for the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-1-(4-BROMOPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
  • 2-AMINO-1-(4-CHLORO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Uniqueness

The uniqueness of 2-AMINO-1-(4-BROMO-2-METHYLPHENYL)-4-[4-METHOXY-3-(1-PYRROLIDINYLMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C31H35BrN4O2

Molecular Weight

575.5 g/mol

IUPAC Name

2-amino-1-(4-bromo-2-methylphenyl)-4-[4-methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C31H35BrN4O2/c1-19-13-22(32)8-9-24(19)36-25-15-31(2,3)16-26(37)29(25)28(23(17-33)30(36)34)20-7-10-27(38-4)21(14-20)18-35-11-5-6-12-35/h7-10,13-14,28H,5-6,11-12,15-16,18,34H2,1-4H3

InChI Key

GOAREVYZSASUOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C3=C(C(C(=C2N)C#N)C4=CC(=C(C=C4)OC)CN5CCCC5)C(=O)CC(C3)(C)C

Origin of Product

United States

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